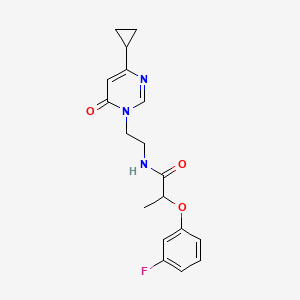

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopropyl group at the 4-position and an ethyl linker connecting to a propanamide moiety. The propanamide branch is further modified with a 3-fluorophenoxy group, introducing both aromatic and electronegative features. The cyclopropyl group may enhance metabolic stability, while the fluorophenoxy substituent could improve lipophilicity and target binding .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(3-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-12(25-15-4-2-3-14(19)9-15)18(24)20-7-8-22-11-21-16(10-17(22)23)13-5-6-13/h2-4,9-13H,5-8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPUSXGCGUMITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=NC(=CC1=O)C2CC2)OC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide has diverse applications in scientific research, including:

Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules.

Biology: : The compound is studied for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine: : Research may focus on its use as a lead compound in drug development, particularly for conditions that can be targeted through its unique molecular interactions.

Industry: : It could be used in the development of new materials or chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide involves its interaction with specific molecular targets. These might include:

Enzymes: : The compound could inhibit or activate certain enzymes by binding to their active sites.

Receptors: : It may act as an agonist or antagonist to various receptors, altering signal transduction pathways.

Pathways: : It might interfere with or modulate specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogues within the pyrimidinone, pyridazinone, and propanamide classes. Below is an analysis of key similarities and differences:

Pyrimidinone/Pyridazinone Derivatives

- Compound (PRMT5 Inhibitor): The compound (S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide shares a pyridazinone core (vs. pyrimidinone in the target compound). The dichloro and sulfamoyl substituents in ’s compound confer higher polarity compared to the cyclopropyl and fluorophenoxy groups in the target molecule. This difference likely reduces the latter’s metabolic clearance but may lower water solubility . Key Contrast: Pyridazinone vs.

Propanamide Backbone Modifications

- Compounds: Analogs like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide feature a propanamide backbone but lack the pyrimidinone-ethyl linkage. The benzooxazolone group in introduces rigidity, whereas the fluorophenoxy group in the target compound enhances aromatic stacking and hydrophobic interactions. Conversion rates for compounds (e.g., 18% under specific conditions) suggest reactivity differences, possibly due to steric effects from bulky substituents .

Fluorinated Aromatic Substituents

- Compounds: The Pharmacopeial Forum report details compounds with 2,6-dimethylphenoxy groups (e.g., compound m). Fluorine’s smaller atomic radius also reduces steric hindrance compared to bulkier substituents .

Cyclopropane-Containing Analogues

- Synthesis Intermediate: The cyclopropane moiety in 1-(pyrimidin-2-yl)cyclopropanamine () is structurally analogous to the 4-cyclopropyl group in the target compound. Cyclopropane’s ring strain can enforce conformational rigidity, improving binding specificity. However, the target compound’s cyclopropyl is directly attached to the pyrimidinone ring, whereas ’s analogue links cyclopropane to a pyrimidine via an amine .

Research Implications

- The target compound’s 3-fluorophenoxy group may offer superior pharmacokinetics compared to non-fluorinated analogues in and , as fluorine often enhances membrane permeability .

- Its cyclopropyl-pyrimidinone core differentiates it from ’s pyridazinone derivative, likely reducing off-target effects due to distinct electronic profiles .

- Further in vitro studies are needed to validate its inhibitory potency against specific enzymes (e.g., kinases or proteases), leveraging structural insights from cited analogues.

Notes

- Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

- Fluorine’s role in improving bioavailability is well-documented but context-dependent; its impact here warrants experimental confirmation .

- Synthetic routes (e.g., coupling reagents in ) may inform scalable production strategies .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Cyclopropyl Group : Contributes to the compound's unique reactivity and interaction with biological targets.

- Pyrimidine Ring : Implicated in various pharmacological activities.

- Fluorophenoxy Moiety : Enhances lipophilicity, potentially improving membrane permeability.

The molecular formula of this compound is , with a molecular weight of approximately 304.37 g/mol.

Research indicates that this compound may exert its biological effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with various physiological processes.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For example, it has been noted for its potential to inhibit kinases involved in cell signaling pathways, which are critical in cancer and other diseases.

Neuronal Effects

In vitro studies have reported that compounds structurally related to this compound can reduce neuronal hyperexcitability. This effect is particularly relevant for conditions such as epilepsy and other neurological disorders .

Research Findings

A summary of notable studies related to the biological activity of this compound includes:

Case Study 1: Antitumor Activity

In a study investigating the antitumor properties of similar compounds, it was found that this compound inhibited tumor growth in xenograft models. The mechanism was primarily attributed to its ability to disrupt cell cycle progression through kinase inhibition.

Case Study 2: Neurological Applications

Another case study focused on the effects of this compound on neuronal cells indicated a significant reduction in excitatory neurotransmitter release, which could provide therapeutic benefits in conditions characterized by excessive neuronal firing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.